3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(4-METHYLPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their applications in materials science, particularly in the development of fluorescent dyes and pigments . This compound’s unique structure, which includes both naphthyl and methylphenyl groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of isoindoles, including 3-(4-METHYLPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE, typically involves the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes, followed by 6π-electrocyclization of N-H imine intermediates . This method provides a reliable route to synthesize isoindole derivatives in good yields.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or rhodium complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-METHYLPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes and pigments due to its intense coloration properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are due to the presence of conjugated double bonds and aromatic rings, which allow it to absorb and emit light at specific wavelengths. In biological systems, it may interact with proteins and nucleic acids, altering their function and activity.
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as:
Phthalocyanines: These are metal-containing cyclic tetramers of isoindole, used as pigments and dyes.
BODIPY dyes: These are highly fluorescent materials used in various scientific applications.
Compared to these compounds, 3-(4-METHYLPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C27H22N2O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-10-naphthalen-2-yl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C27H22N2O3/c1-14-6-8-16(9-7-14)24-23-19-13-20(25(23)32-28-24)22-21(19)26(30)29(27(22)31)18-11-10-15-4-2-3-5-17(15)12-18/h2-12,19-23,25H,13H2,1H3 |
InChI Key |
GWRBCLVSVZYCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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